molecular formula C10H22N2O B8546147 Isopropyl diisopropylcarbamimidate

Isopropyl diisopropylcarbamimidate

Cat. No.: B8546147
M. Wt: 186.29 g/mol
InChI Key: WATOKCRZSKICTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl diisopropylcarbamimidate is an organic compound with the chemical formula C10H22N2O. It is a derivative of carbamimidic acid and is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isopropyl diisopropylcarbamimidate can be synthesized through the reaction of isopropylamine with diisopropylcarbodiimide. The reaction typically occurs under mild conditions, with the use of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction is exothermic and requires careful temperature control to avoid side reactions.

Industrial Production Methods

In industrial settings, the production of isopropyldiisopropylcarbamimidate involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Isopropyl diisopropylcarbamimidate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ureas or amides.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the carbamimidate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alcohols, amines, and thiols can react with isopropyldiisopropylcarbamimidate under mild conditions.

Major Products Formed

    Oxidation: Ureas and amides.

    Reduction: Amines.

    Substitution: Various substituted carbamimidates.

Scientific Research Applications

Isopropyl diisopropylcarbamimidate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: It is employed in the modification of biomolecules, such as proteins and nucleic acids.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of isopropyldiisopropylcarbamimidate involves its ability to act as a nucleophile or electrophile in chemical reactions. It can form stable intermediates with various substrates, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

    Isopropyl n,n’-diisopropylcarbamimidate: Similar in structure but with different reactivity and applications.

    Diisopropylcarbodiimide: Used as a reagent in peptide synthesis and other organic reactions.

    Isopropylamine: A precursor in the synthesis of isopropyldiisopropylcarbamimidate.

Uniqueness

Isopropyl diisopropylcarbamimidate is unique due to its specific reactivity and stability, making it suitable for a wide range of applications in both research and industry. Its ability to undergo various chemical reactions under mild conditions sets it apart from other similar compounds.

Properties

Molecular Formula

C10H22N2O

Molecular Weight

186.29 g/mol

IUPAC Name

propan-2-yl N,N-di(propan-2-yl)carbamimidate

InChI

InChI=1S/C10H22N2O/c1-7(2)12(8(3)4)10(11)13-9(5)6/h7-9,11H,1-6H3

InChI Key

WATOKCRZSKICTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=N)OC(C)C

Origin of Product

United States

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